molecular formula C16H17NO2 B13001296 2-(m-Tolyl(p-tolyl)amino)acetic acid

2-(m-Tolyl(p-tolyl)amino)acetic acid

Cat. No.: B13001296
M. Wt: 255.31 g/mol
InChI Key: GMNSQEWPLMZJPY-UHFFFAOYSA-N
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Description

2-(m-Tolyl(p-tolyl)amino)acetic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of both m-tolyl and p-tolyl groups attached to an amino acetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl(p-tolyl)amino)acetic acid typically involves the reaction of m-toluidine and p-toluidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl(p-tolyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(m-Tolyl(p-tolyl)amino)acetic acid is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity and enzyme inhibition.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(m-Tolyl(p-tolyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-Tolyl(p-tolyl)amino)acetic acid is unique due to the presence of both m-tolyl and p-tolyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4-methyl-N-(3-methylphenyl)anilino)acetic acid

InChI

InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17(11-16(18)19)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

GMNSQEWPLMZJPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC(=C2)C

Origin of Product

United States

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